molecular formula C10H17ClN2O3S B2679985 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856102-26-5

1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2679985
CAS RN: 1856102-26-5
M. Wt: 280.77
InChI Key: SFKAICDHSRIKJI-UHFFFAOYSA-N
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Description

1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride, also known as BEMP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. BEMP is a sulfonyl chloride derivative that possesses unique chemical properties, making it an attractive candidate for use in pharmaceuticals and other industries.

Mechanism of Action

The mechanism of action of 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and microbial growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been found to have antimicrobial activity against a range of bacteria and fungi. However, the effects of this compound on human subjects have not been extensively studied, and more research is needed to fully understand its potential benefits and risks.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its unique chemical properties, which make it well-suited for a variety of applications. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain applications. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans.

Future Directions

There are several potential future directions for research on 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One area of interest is in the development of new anti-inflammatory drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health. Finally, there is potential for this compound to be used in other industries, such as agriculture and food production, due to its antimicrobial properties.

Synthesis Methods

The synthesis of 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride. The reaction proceeds in the presence of a catalyst, typically triethylamine, and produces this compound as a white crystalline solid. The purity of the final product can be improved through recrystallization and purification techniques.

Scientific Research Applications

1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the development of new pharmaceuticals. This compound has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, this compound has been found to have antimicrobial activity, which could be useful in the development of new antibiotics.

properties

IUPAC Name

1-butyl-5-(ethoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-9(8-16-4-2)10(7-12-13)17(11,14)15/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKAICDHSRIKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)S(=O)(=O)Cl)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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